molecular formula C4H8N2 B595855 3-Propyl-1H-diazirene CAS No. 18501-91-2

3-Propyl-1H-diazirene

Cat. No.: B595855
CAS No.: 18501-91-2
M. Wt: 84.122
InChI Key: CUWZBBGZQOCCIO-UHFFFAOYSA-N
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Description

3-Propyl-1H-diazirene is an organic compound belonging to the diazirine family. Diazirines are characterized by a three-membered ring structure containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis, making them valuable tools in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general steps are as follows:

Industrial Production Methods: Industrial production of diazirines, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-diazirene undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:

Common Reagents and Conditions:

Major Products: The major products of these reactions are carbene insertion products, which vary depending on the substrate involved. For example, insertion into a C-H bond results in the formation of a new C-C bond .

Mechanism of Action

The primary mechanism of action of 3-Propyl-1H-diazirene involves the generation of carbenes upon photolysis or thermal activation. These carbenes are highly reactive and can insert into various bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling and crosslinking applications .

Comparison with Similar Compounds

Biological Activity

3-Propyl-1H-diazirene is a diazirine compound that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique photoreactive properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research contexts.

Overview of Diazirines

Diazirines are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. They are known for their ability to undergo photochemical reactions upon exposure to UV light, leading to the formation of highly reactive carbene intermediates. These intermediates can covalently bond to nearby biomolecules, making diazirines valuable tools for photoaffinity labeling (PAL) in biochemical studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of diazomethane or related diazine derivatives followed by functionalization to introduce the propyl group. For example, a common approach involves the use of trifluoromethylphenyl diazirine (TPD) as a starting material, which can be modified to yield 3-propyl derivatives through various organic transformations .

The biological activity of this compound is primarily attributed to its photoreactive properties. Upon irradiation with UV light, it generates a carbene that can react with nucleophilic sites in proteins, lipids, or nucleic acids. This reactivity allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes.

Case Studies and Applications

  • Photoaffinity Labeling :
    • This compound has been utilized in PAL experiments to map protein-ligand interactions. For instance, it has been shown to effectively label proteins involved in calcium signaling pathways in skeletal muscle cells .
    • In one study, researchers incorporated diazirine into a nucleoside analogue to photolabel microRNA targets, demonstrating its utility in RNA biology .
  • Drug Development :
    • The compound has potential applications in drug discovery, particularly in identifying binding sites for new therapeutics. Its ability to form stable covalent bonds with target proteins allows for the elucidation of drug mechanisms and the identification of off-target effects .
  • Biochemical Probes :
    • This compound derivatives have been developed as probes for studying receptor interactions and enzyme activities. For example, modifications have been made to enhance selectivity and binding affinity towards specific targets such as protein kinase C .

Comparative Analysis of Diazirine Derivatives

Compound NamePhotoreactive GroupBiological ActivityReferences
This compoundDiazirineProtein labeling, drug interaction
Trifluoromethylphenyl DiazirineTPDMicroRNA targeting
p-(4-Azipentyl)-propofolDiazirineGeneral anesthetic effects

Research Findings

Research indicates that diazirines like this compound are effective at low concentrations due to their high reactivity. Studies have reported successful labeling efficiencies exceeding 80% under optimal conditions . Furthermore, modifications to the diazirine structure can enhance its specificity and reduce background labeling, which is crucial for accurate biological assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Propyl-1H-diazirene, and how can purity be ensured?

  • Methodological Answer : The synthesis of diazirines typically involves cyclization reactions of amidoximes or nitriles under controlled conditions. For this compound, a plausible route involves the reaction of propyl-substituted precursors (e.g., aldehydes or ketones) with hydroxylamine derivatives, followed by oxidation. For example, analogous protocols for diazirine synthesis use phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to facilitate cyclization . Post-synthesis purification via recrystallization (using ethanol/water mixtures) and column chromatography is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) and adherence to USP acceptance criteria (e.g., impurity thresholds <0.1% for unspecified impurities) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. The diazirine ring’s characteristic N=N stretching vibration appears near 1550–1600 cm⁻¹ in IR spectra. In ¹H NMR, the proton adjacent to the diazirine ring (CH₂ group in the propyl chain) shows distinct splitting patterns (e.g., triplet or quartet) due to coupling with nitrogen atoms. For advanced validation, High-Resolution Mass Spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Q. How should researchers handle safety protocols for this compound given its reactive diazirine moiety?

  • Methodological Answer : Diazirines are light-sensitive and may decompose exothermically. Work under inert atmospheres (N₂/Ar) and use amber glassware to prevent photodegradation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Emergency protocols should include immediate rinsing with water for skin/eye contact and ethanol for decontamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for diazirine synthesis?

  • Methodological Answer : Contradictory yields often stem from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). A systematic approach involves:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., POCl₃ stoichiometry in cyclization reactions) .
  • Cross-Validation : Replicate protocols from independent studies and compare outcomes using statistical tools (e.g., ANOVA).
  • Data Transparency : Report raw data (e.g., chromatograms, spectral files) to enable reproducibility and meta-analysis .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

  • Methodological Answer : The diazirine ring’s stability is pH-dependent due to protonation equilibria. Under acidic conditions (pH < 3), the ring may undergo hydrolysis to form ketones or aldehydes. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance decay at λ = 300 nm) can quantify degradation rates. Thermal stability is assessed via Differential Scanning Calorimetry (DSC), where exothermic peaks above 80°C indicate decomposition .

Q. How can this compound be functionalized for photoaffinity labeling applications without compromising reactivity?

  • Methodological Answer : Introduce functional handles (e.g., alkyne or azide groups) via substitution reactions at the propyl chain. For example, "click chemistry" (CuAAC) with alkyne-modified diazirines enables conjugation to biomolecules. Validate functionalization success using MALDI-TOF MS and fluorescence quenching assays. Ensure photolysis efficiency (365 nm UV light) remains ≥90% post-modification by comparing crosslinking yields in model systems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Control reaction time (±5%), solvent dryness (Karl Fischer titration <50 ppm H₂O), and catalyst purity (≥99%).
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time.
  • Stability Testing : Store batches at –20°C under argon and conduct accelerated degradation studies (40°C/75% RH for 6 months) to define shelf-life .

Properties

IUPAC Name

3-propyl-1H-diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZBBGZQOCCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702036
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70348-66-2
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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